7-Nitrobenzo[d]thiazole is classified as a nitro-substituted heterocyclic compound. It is derived from benzo[d]thiazole, which is a bicyclic structure containing both benzene and thiazole rings. The presence of the nitro group at the seventh position of the benzo[d]thiazole framework significantly alters its chemical properties and biological activities, making it a subject of interest in various scientific fields.
The synthesis of 7-nitrobenzo[d]thiazole typically involves the nitration of benzo[d]thiazole using a nitrating mixture of concentrated sulfuric acid and nitric acid. This reaction is conducted under controlled temperature conditions to ensure selective introduction of the nitro group at the seventh position.
Industrial Production: On an industrial scale, continuous flow reactors are often employed to maintain precise control over reaction conditions, which enhances yield and purity. Following nitration, purification methods such as recrystallization or chromatography are utilized to isolate the final product.
The molecular formula for 7-nitrobenzo[d]thiazole is CHNOS. Its structure features:
The compound's structural configuration contributes to its reactivity and interaction with biological systems.
7-Nitrobenzo[d]thiazole can undergo several types of chemical reactions:
Common Reagents:
The mechanism of action for 7-nitrobenzo[d]thiazole involves its interaction with biological targets, particularly enzymes and proteins. The nitro group plays a crucial role in modulating the compound's electronic properties, influencing its ability to participate in enzyme inhibition and ligand binding studies. Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties .
7-Nitrobenzo[d]thiazole exhibits several notable physical and chemical properties:
Spectroscopic data (e.g., NMR, IR) confirm the presence of functional groups and structural integrity during synthesis .
7-Nitrobenzo[d]thiazole has a wide range of applications in scientific research:
7-Nitrobenzo[d]thiazole (CAS: 2942-05-4) is a specialized nitro-substituted benzothiazole derivative with the molecular formula C₇H₄N₂O₂S. This electron-deficient heterocycle features a nitro group at the 7-position of the fused benzo[d]thiazole scaffold, significantly altering its electronic properties and biological interactions. As a member of the benzothiazole pharmacophore family, it serves as a privileged structure in medicinal chemistry due to its capacity for hydrogen bonding, π-π stacking, and electrophilic interactions with biological targets [3]. Its structural attributes position it as a critical synthon for anticancer, antimicrobial, and CNS agent development, leveraging the inherent bioactivity of the benzothiazole core while exploiting nitro group-derived reactivity for targeted drug design [4] [6].
Table 1: Fundamental Chemical Data for 7-Nitrobenzo[d]thiazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 2942-05-4 |
Molecular Formula | C₇H₄N₂O₂S |
IUPAC Name | 7-Nitro-1,3-benzothiazole |
Molecular Weight | 180.18 g/mol |
Aromatic System | Fused bicyclic heterocycle |
Key Functional Group | Nitro (-NO₂) at C7 |
Bioisosteric Analogues | 6-Nitro-, 5-Nitrobenzothiazoles |
The exploration of nitrobenzothiazoles began in earnest during the mid-20th century alongside broader investigations into benzothiazole chemistry. Early synthetic routes relied on classical methods such as:
The development of regioselective syntheses marked a significant advancement. Modern approaches include:
These innovations resolved historical challenges in regiochemical control, making 7-nitrobenzothiazole accessible for structure-activity relationship (SAR) studies. Its emergence coincided with discoveries that electron-withdrawing substituents at the 6th or 7th positions enhance bioactivity—particularly in antitumor and antimicrobial contexts—by modulating electrophilicity and binding affinity to enzymes like kinases or topoisomerases [8].
Table 2: Evolution of Synthetic Methods for 7-Nitrobenzo[d]thiazole
Era | Primary Method | Limitations | Advances |
---|---|---|---|
1950s-1970s | Direct nitration of benzothiazole | Low regioselectivity (5-/6-/7-isomer mixtures) | Chromatographic separation techniques |
1980s-2000s | Hantzsch variants with nitro-substituted anilines | Multi-step sequences, moderate yields | Improved cyclodehydration catalysts |
2010s-Present | Metal-catalyzed annulation & functionalization | Cost of catalysts/ligands | Microwave assistance; nano-catalysts (e.g., ZnO); regiocontrol >90% |
7-Nitrobenzo[d]thiazole functions as a versatile pharmacophore in rational drug design, primarily due to:
Key Therapeutic Applications Include:
Table 3: 7-Nitrobenzo[d]thiazole Derivatives in Preclinical Drug Development
Therapeutic Area | Derivative Class | Biological Target | Potency (IC₅₀/MIC) |
---|---|---|---|
Oncology | Aryl-oxazolo[4,5-b]pyridinyl-thiazoles | Tubulin/Topoisomerase II | 0.18–2.31 μM (MCF-7, SiHa) |
Antimicrobials | 2-(4-Nitrobenzothiazolyl)hydrazones | DNA gyrase/ROS induction | 1.2–8.0 μg/mL (MRSA, C. albicans) |
Neuroprotection | 2-Amino-7-nitrobenzothiazoles | Glutamate NMDA receptors | Kᵢ = 45 nM (rat brain) |
Among nitrobenzothiazole regioisomers, the 7-nitro derivative occupies a distinct niche due to its electronic configuration and steric positioning:
SAR Insights:
This pharmacophore’s versatility is evidenced by its presence in clinical candidates like TP0427736 (ALK5 inhibitor) and UM-164 (dual c-Src/p38 kinase inhibitor), where nitrobenzothiazole modules enable sub-nanomolar target engagement [6].
Concluding Remarks
7-Nitrobenzo[d]thiazole exemplifies the strategic fusion of traditional heterocyclic chemistry with modern drug discovery paradigms. Its optimized synthesis, electronic tunability, and proven bioactivity across therapeutic areas underscore its enduring value as a pharmacophore. Future research will likely focus on prodrug strategies to mitigate nitro group toxicity and nanocarrier delivery to enhance tumor selectivity—advances poised to translate this versatile scaffold into clinical candidates.
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3